molecular formula C24H24ClNO2 B294904 1-(Dibenzylamino)propan-2-yl 2-chlorobenzoate

1-(Dibenzylamino)propan-2-yl 2-chlorobenzoate

Cat. No.: B294904
M. Wt: 393.9 g/mol
InChI Key: IKYUAVBPKPMSMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Dibenzylamino)propan-2-yl 2-chlorobenzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DBCO-PEG2-Cl, and it is a derivative of the benzylamine family of compounds. The compound has a molecular weight of 426.98 g/mol, and its chemical formula is C25H24ClNO2.

Mechanism of Action

The mechanism of action of 1-(Dibenzylamino)propan-2-yl 2-chlorobenzoate is not well understood. However, it is believed that the compound acts as a cross-linking agent by forming covalent bonds with the target biomolecules. This process results in the formation of stable bioconjugates that can be used for various applications.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well studied. However, it is known that the compound is relatively non-toxic and does not cause any significant adverse effects on cells or tissues.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(Dibenzylamino)propan-2-yl 2-chlorobenzoate in lab experiments include its ability to cross-link biomolecules efficiently, its non-toxic nature, and its relatively simple synthesis process. The limitations of using this compound include its high cost, limited availability, and the lack of a well-understood mechanism of action.

Future Directions

1-(Dibenzylamino)propan-2-yl 2-chlorobenzoate has several potential future directions in scientific research. Some of these directions include the development of new bioconjugation methods using this compound, the study of its mechanism of action, and the development of new applications in the field of drug delivery. Additionally, the compound may have potential applications in the development of new diagnostic tools for various diseases.

Synthesis Methods

The synthesis of 1-(Dibenzylamino)propan-2-yl 2-chlorobenzoate is a complex process that involves several steps. The most commonly used method for synthesizing this compound is the reaction of 2-chlorobenzoic acid with 1-(dibenzylamino)propan-2-ol in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is usually carried out at room temperature and requires several hours to complete. After the reaction is complete, the product is purified using column chromatography to obtain the final product.

Scientific Research Applications

1-(Dibenzylamino)propan-2-yl 2-chlorobenzoate has several potential applications in scientific research. One of the most significant applications of this compound is in the field of bioconjugation. The compound is used as a cross-linking agent to link biomolecules such as proteins, peptides, and nucleic acids to synthetic polymers. This process is essential in the development of new drugs and diagnostic tools.

Properties

Molecular Formula

C24H24ClNO2

Molecular Weight

393.9 g/mol

IUPAC Name

1-(dibenzylamino)propan-2-yl 2-chlorobenzoate

InChI

InChI=1S/C24H24ClNO2/c1-19(28-24(27)22-14-8-9-15-23(22)25)16-26(17-20-10-4-2-5-11-20)18-21-12-6-3-7-13-21/h2-15,19H,16-18H2,1H3

InChI Key

IKYUAVBPKPMSMZ-UHFFFAOYSA-N

SMILES

CC(CN(CC1=CC=CC=C1)CC2=CC=CC=C2)OC(=O)C3=CC=CC=C3Cl

Canonical SMILES

CC(CN(CC1=CC=CC=C1)CC2=CC=CC=C2)OC(=O)C3=CC=CC=C3Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.